molecular formula C8H9N3 B2446203 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1550719-66-8

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B2446203
CAS RN: 1550719-66-8
M. Wt: 147.181
InChI Key: WEGOSTLMIIGFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound that falls under the category of nitrogen-containing heterocycles . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine”, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy . Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro studies have shown that compound 4h can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Diabetes Treatment

Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cardiovascular Disease Treatment

As mentioned above, these compounds may be beneficial in the treatment of cardiovascular diseases due to their ability to reduce blood glucose .

Hypertension Treatment

Similarly, these compounds may also be beneficial in the treatment of hypertension, a condition often associated with elevated blood glucose levels .

Future Directions

The future directions for “4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” and similar compounds involve further development and optimization. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This compound, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOSTLMIIGFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

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